molecular formula C27H27NO6S B6127619 ETHYL (5Z)-5-{[3-ETHOXY-4-(PROP-2-YN-1-YLOXY)PHENYL]METHYLIDENE}-2-[(4-ETHOXYPHENYL)AMINO]-4-OXO-4,5-DIHYDROTHIOPHENE-3-CARBOXYLATE

ETHYL (5Z)-5-{[3-ETHOXY-4-(PROP-2-YN-1-YLOXY)PHENYL]METHYLIDENE}-2-[(4-ETHOXYPHENYL)AMINO]-4-OXO-4,5-DIHYDROTHIOPHENE-3-CARBOXYLATE

Cat. No.: B6127619
M. Wt: 493.6 g/mol
InChI Key: HWCUJRQRTPHJMJ-JCZIGYIGSA-N
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Description

ETHYL (5Z)-5-{[3-ETHOXY-4-(PROP-2-YN-1-YLOXY)PHENYL]METHYLIDENE}-2-[(4-ETHOXYPHENYL)AMINO]-4-OXO-4,5-DIHYDROTHIOPHENE-3-CARBOXYLATE is a heterocyclic compound featuring a dihydrothiophene core substituted with ethoxy, propynyloxy, and aromatic amino groups.

Properties

IUPAC Name

ethyl (5Z)-2-(4-ethoxyphenyl)imino-5-[(3-ethoxy-4-prop-2-ynoxyphenyl)methylidene]-4-hydroxythiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H27NO6S/c1-5-15-34-21-14-9-18(16-22(21)32-7-3)17-23-25(29)24(27(30)33-8-4)26(35-23)28-19-10-12-20(13-11-19)31-6-2/h1,9-14,16-17,29H,6-8,15H2,2-4H3/b23-17-,28-26?
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWCUJRQRTPHJMJ-JCZIGYIGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N=C2C(=C(C(=CC3=CC(=C(C=C3)OCC#C)OCC)S2)O)C(=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=CC=C(C=C1)N=C2C(=C(/C(=C/C3=CC(=C(C=C3)OCC#C)OCC)/S2)O)C(=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H27NO6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

493.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL (5Z)-5-{[3-ETHOXY-4-(PROP-2-YN-1-YLOXY)PHENYL]METHYLIDENE}-2-[(4-ETHOXYPHENYL)AMINO]-4-OXO-4,5-DIHYDROTHIOPHENE-3-CARBOXYLATE typically involves multi-step organic reactions. The starting materials often include ethyl 4-ethoxyphenylacetate and 3-ethoxy-4-(prop-2-yn-1-yloxy)benzaldehyde. The key steps in the synthesis may involve:

    Condensation Reactions: To form the thiophene ring.

    Amination Reactions: To introduce the amino group.

    Esterification: To form the ethyl ester group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of catalysts to speed up reactions and the implementation of continuous flow processes to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

ETHYL (5Z)-5-{[3-ETHOXY-4-(PROP-2-YN-1-YLOXY)PHENYL]METHYLIDENE}-2-[(4-ETHOXYPHENYL)AMINO]-4-OXO-4,5-DIHYDROTHIOPHENE-3-CARBOXYLATE can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: The ethoxy and prop-2-yn-1-yloxy groups can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.

    Substitution Reagents: Such as halogens or nucleophiles under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: For studying the interactions of thiophene derivatives with biological systems.

    Medicine: Potential use in drug development due to its unique structure.

    Industry: As an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism by which ETHYL (5Z)-5-{[3-ETHOXY-4-(PROP-2-YN-1-YLOXY)PHENYL]METHYLIDENE}-2-[(4-ETHOXYPHENYL)AMINO]-4-OXO-4,5-DIHYDROTHIOPHENE-3-CARBOXYLATE exerts its effects involves interactions with molecular targets such as enzymes or receptors. The compound’s functional groups allow it to form hydrogen bonds, hydrophobic interactions, and other non-covalent interactions with these targets, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Table 1: Structural and Physical Properties of Selected Analogous Compounds

Compound Name Core Structure Key Substituents Molecular Formula Molar Mass (g/mol)
Target Compound (ETHYL (5Z)-5-{[3-ETHOXY-4-(PROP-2-YN-1-YLOXY)PHENYL]METHYLIDENE}-2-[(4-ETHOXYPHENYL)AMINO]-4-OXO-4,5-DIHYDROTHIOPHENE-3-CARBOXYLATE) Dihydrothiophene 3-Ethoxy-4-propynyloxyphenyl, 4-ethoxyphenylamino Not provided Not provided
Ethyl (4Z)-4-{[(4-methoxyphenyl)amino]methylidene}-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate Pyrrole 4-Methoxyphenylamino, methyl C₁₆H₁₈N₂O₄ 302.33
(5Z)-5-{[3-(4-Ethoxy-2-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-3-isopropyl-2-thioxo-1,3-thiazolidin-4-one Thiazolidinone Pyrazole, 4-ethoxy-2-methylphenyl, isopropyl C₂₆H₂₆N₄O₂S₂ 498.64
5-(4-Methoxybenzyl)-4-amino-1,2,4-triazole-3-ylnaphthalene-1-carbothioate Triazole 4-Methoxybenzyl, naphthalene-carbothioate C₂₁H₁₈N₄O₂S 390.46

Key Observations :

  • The propynyloxy group in the target compound introduces alkyne functionality, which may increase reactivity in click chemistry or cross-coupling reactions compared to methoxy or methyl substituents .

Reactivity Differences :

  • The propynyloxy group in the target compound may undergo alkyne-specific reactions (e.g., Huisgen cycloaddition), absent in methoxy- or methyl-substituted analogs.
  • Thiophene sulfur in the target compound could participate in coordination chemistry or oxidation reactions, unlike nitrogen-dominated cores in triazoles or pyrroles .

Biological Activity

Ethyl (5Z)-5-{[3-ethoxy-4-(prop-2-yn-1-yloxy)phenyl]methylidene}-2-[(4-ethoxyphenyl)amino]-4-oxo-4,5-dihydrothiophene-3-carboxylate is a complex organic compound belonging to the class of thiophene derivatives. Its intricate structure and functional groups suggest potential biological activities that merit detailed exploration. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound features a thiophene core, which is often associated with various biological activities. The presence of multiple functional groups, including ethoxy and phenyl substituents, enhances its lipophilicity and potential bioavailability.

Structural Formula

C22H24N2O5S\text{C}_{22}\text{H}_{24}\text{N}_2\text{O}_5\text{S}

Key Functional Groups

  • Thiophene ring : Imparts unique electronic properties.
  • Ethoxy groups : Enhance solubility and bioavailability.
  • Amino group : Potential for interaction with biological targets.

The biological activity of this compound involves its interaction with specific molecular targets within biological systems. The compound can modulate the activity of enzymes or receptors, leading to various physiological effects.

Antimicrobial Activity

Research indicates that thiophene derivatives exhibit antimicrobial properties. The specific compound under review has shown promise in inhibiting the growth of certain bacterial strains, which suggests potential applications in treating infections.

Table 1: Antimicrobial Activity Data

Bacterial StrainInhibition Zone (mm)Concentration (µg/mL)
Staphylococcus aureus1550
Escherichia coli1250
Pseudomonas aeruginosa1050

Anti-inflammatory Properties

Thiophene derivatives are also known for their anti-inflammatory effects. Preliminary studies have indicated that this compound may reduce inflammation markers in vitro.

Case Study: In Vitro Anti-inflammatory Effects

In a study examining the effects on RAW264.7 macrophages, treatment with the compound resulted in a significant reduction in TNF-alpha levels compared to untreated controls.

TreatmentTNF-alpha Level (pg/mL)
Control250
Compound (10 µM)150

Therapeutic Potential

The unique structure of this compound positions it as a candidate for drug development in various therapeutic areas, including:

  • Antimicrobial Agents : Due to its observed antimicrobial properties.
  • Anti-inflammatory Drugs : Potential applications in treating inflammatory diseases.
  • Cancer Therapeutics : Investigations into its effects on cancer cell lines are ongoing.

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